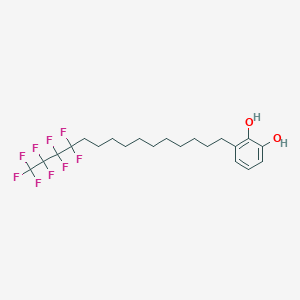![molecular formula C20H22ClN3O2 B236831 N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, commonly known as CMAP, is a synthetic compound that has gained significant attention in the scientific community for its potential use as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of CMAP is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. CMAP has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and phosphodiesterases, which are involved in cancer and inflammation, respectively. CMAP has also been shown to activate the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CMAP has been shown to have various biochemical and physiological effects. In cancer research, CMAP has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, CMAP has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B. In neurological disorder research, CMAP has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMAP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its broad range of potential applications in various disease models. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
Direcciones Futuras
Future research on CMAP should focus on further elucidating its mechanism of action and optimizing its use in therapeutic applications. One direction could be to explore its potential use in combination with other therapeutic agents to enhance its efficacy. Another direction could be to investigate its potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease.
Conclusion:
In conclusion, CMAP is a synthetic compound that has shown promising results in scientific research for its potential use in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects that make it a promising therapeutic agent. Further research is needed to fully understand its mechanism of action and optimize its use in therapeutic applications.
Métodos De Síntesis
The synthesis of CMAP involves the reaction of 3-chloro-4-nitroaniline with 2-methylbenzoyl chloride in the presence of sodium bicarbonate. The resulting intermediate is then reacted with piperazine to form CMAP. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
CMAP has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CMAP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that CMAP can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B. In neurological disorder research, CMAP has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
Nombre del producto |
N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide |
|---|---|
Fórmula molecular |
C20H22ClN3O2 |
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H22ClN3O2/c1-14-5-3-4-6-17(14)20(26)24-11-9-23(10-12-24)19-8-7-16(13-18(19)21)22-15(2)25/h3-8,13H,9-12H2,1-2H3,(H,22,25) |
Clave InChI |
TUYKWANNDYVKKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C)Cl |
SMILES canónico |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)


![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)